1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
This compound belongs to the class of [1,2]dithiolo[3,4-c]quinoline derivatives, characterized by a fused dithioloquinoline core with a 1-thioxo group and substituents at positions 4, 8, and 3. The ethoxy group at position 8 and the propan-1-one moiety at position 5 distinguish it from related analogs. Its molecular formula is C₁₇H₁₉NO₂S₃ (inferred from and ), with a molecular weight of 373.54 g/mol (calculated from mono-isotopic mass data).
Properties
IUPAC Name |
1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S3/c1-5-13(19)18-12-8-7-10(20-6-2)9-11(12)14-15(17(18,3)4)22-23-16(14)21/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHFTKDYOMDBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)OCC)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dithiolo rings: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under specific conditions to form the dithiolo rings.
Ethoxylation and methylation:
Formation of the propanone group: This final step involves the reaction of the intermediate compound with propanone derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: Addition reactions with electrophiles or nucleophiles can occur at the double bonds or carbonyl groups, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
The compound 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one , with CAS number 331973-62-7 and molecular formula C17H17NO2S3, is a member of the dithioloquinoline family. Its unique structural features endow it with various potential applications across different scientific fields. This article will explore its applications in medicinal chemistry, materials science, and analytical chemistry, supported by relevant case studies and data.
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of dithioloquinolines show activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study indicated that dithioloquinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound in focus showed efficacy against breast cancer cell lines (MCF-7) and was found to inhibit tumor growth in vivo models .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective effects. In experimental models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation within neuronal cells. These properties are particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease .
Photovoltaic Materials
In materials science, compounds like This compound are being explored as potential organic semiconductors for photovoltaic applications. Their unique electronic properties allow for effective charge transport and light absorption, making them suitable candidates for organic solar cells. Research has shown that incorporating such compounds into polymer blends can enhance the efficiency of solar energy conversion significantly .
Sensor Development
The compound's ability to interact with various ions and molecules has led to its application in sensor technology. Specifically, it has been utilized in the development of electrochemical sensors for detecting heavy metals and other pollutants in environmental samples. Studies have reported high sensitivity and selectivity towards lead ions when using modified electrodes containing this compound .
Chromatographic Techniques
In analytical chemistry, This compound has been employed as a reagent in chromatographic methods for the separation and identification of various biomolecules. Its unique chemical properties facilitate the formation of stable complexes with target analytes, improving detection limits in high-performance liquid chromatography (HPLC) setups .
Spectroscopic Analysis
The compound also shows promise in spectroscopic applications. Its distinct absorption characteristics make it suitable for use as a chromophore in UV-visible spectroscopy. This application is particularly useful for quantifying concentrations of biological samples or environmental pollutants .
Mechanism of Action
The mechanism of action of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific pathways. Additionally, its quinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key analogs differ in substituents at positions 5 (carbonyl group), 8 (alkoxy groups), and additional functionalizations. Below is a comparative analysis:
Functional Group Impact
- 8-Ethoxy vs.
- 5-Propan-1-one vs. 5-Acyl Derivatives: The propan-1-one group offers a balance between lipophilicity and reactivity, whereas bulkier substituents like 3-cyclohexylpropanoyl () or 4-chlorophenoxyacetyl () significantly alter pharmacokinetic profiles. For example, the 4-chlorophenoxy derivative has a higher predicted boiling point (713.2°C) due to increased molecular weight and halogen presence .
Biological Activity
1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound notable for its unique structural features and potential biological activities. The compound belongs to a class of thioxo-dithiol derivatives characterized by a dithioloquinoline framework, which contributes to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound through various studies, interactions, and applications.
- Molecular Formula : C14H15NOS3
- Molecular Weight : 299.42 g/mol
- Structural Features : The presence of an ethoxy group enhances solubility and potential interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thioxo-dithiol compounds possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. An example includes derivatives that showed inhibition zones ranging from 14 to 25 mm against specific pathogens .
Antiparasitic Activity
The compound's potential against parasites is notable. Similar thioxo derivatives have been tested for their efficacy in disrupting metabolic pathways in parasites responsible for tropical diseases. These compounds act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased reactive oxygen species (ROS) levels and subsequent parasite unviability .
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, one study reported a derivative with an IC50 value of 5.35 μM against liver carcinoma cells compared to 3.78 μM for the standard drug Cisplatin . This suggests that the compound could be a candidate for further development in cancer therapeutics.
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : By interacting with essential enzymes in metabolic pathways.
| Enzyme | Effect | Reference |
|---|---|---|
| Trypanothione Reductase (TR) | Noncompetitive inhibition leading to increased ROS | |
| Glutathione Peroxidase System | High affinity inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that can be adapted based on available starting materials. The structural analogs have been synthesized and evaluated for their biological properties.
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Antiparasitic Effects : Research on similar compounds indicated effective inhibition of TR in parasites associated with malaria and leishmaniasis.
Q & A
Q. What are the recommended synthetic routes for 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one, and how are intermediates validated?
The synthesis involves multi-step organic reactions, including cyclization and functionalization of the dithioloquinoline core. Key steps include:
- Quinoline functionalization : Introduction of ethoxy and dimethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
- Thiocarbonyl incorporation : Reaction with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thioxo group.
- Propanone linkage : Acylation using propionyl chloride or similar reagents.
Intermediates are validated via HPLC–HRMS–ESI (for purity and molecular weight confirmation) and 1H/13C NMR (structural elucidation) .
Q. How should researchers characterize the structural integrity of this compound?
Critical analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., ethoxy group at C8, dimethyl at C4) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C19H21NO3S2) and detect isotopic patterns .
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the key structural features influencing reactivity and stability?
The compound’s stability is influenced by:
- Dithioloquinoline core : Prone to oxidation; storage under inert gas (N2/Ar) is advised.
- Ethoxy group : Enhances solubility in polar solvents (e.g., DMSO, ethanol) but may undergo hydrolysis under acidic conditions .
- Thiocarbonyl group : Participates in redox reactions; avoid exposure to strong oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, particularly for the thiocarbonyl moiety?
Yield optimization strategies:
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic protons in the dithiolo ring) .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent peaks from compound signals .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 8-methoxy derivatives in Figure S8–S9) .
Q. How can researchers design assays to evaluate kinase inhibition or antioxidant activity?
- Kinase inhibition :
- Antioxidant activity :
- DPPH/ABTS assays : Quantify radical scavenging capacity .
- Cellular ROS assays : Use fluorescent probes (e.g., H2DCFDA) in cell lines under oxidative stress .
Q. What methodologies address discrepancies in bioactivity between in vitro and in vivo models?
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Prodrug design : Modify the propanone group to enhance bioavailability .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS .
Methodological Recommendations
- Spectral validation : Always cross-validate NMR and HRMS data with synthetic intermediates .
- Biological assays : Include positive controls (e.g., staurosporine for kinase assays) to benchmark activity .
- Data contradiction resolution : Replicate experiments under standardized conditions to isolate variables (e.g., temperature, solvent purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
